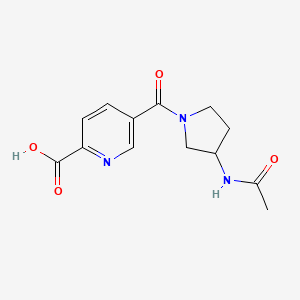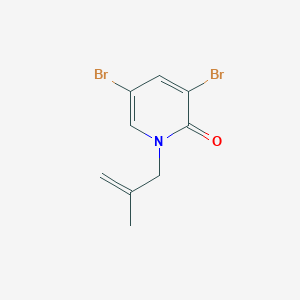
(3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide, also known as OP-106 or N-[(3R)-1-(3-oxo-3-piperidinyl)propyl]-3-piperidinecarboxamide, is a synthetic compound with potential applications in scientific research. This compound is a piperidine-based molecule that has been shown to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
(3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been reported to act as a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and neuroinflammatory disorders.
Wirkmechanismus
The mechanism of action of (3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide involves its selective antagonism of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity and memory formation, and its dysregulation has been implicated in several neurological disorders. By blocking the activity of the NMDA receptor, this compound may have therapeutic potential in the treatment of these disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its selective antagonism of the NMDA receptor, this compound has been reported to have anti-inflammatory and analgesic effects. These effects may be mediated through the inhibition of pro-inflammatory cytokines and the modulation of the activity of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide in lab experiments include its selective antagonism of the NMDA receptor, which makes it a useful tool for studying the role of this receptor in synaptic plasticity and memory formation. Additionally, the anti-inflammatory and analgesic effects of this compound may make it a useful candidate for the treatment of chronic pain and neuroinflammatory disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for optimization of the synthesis method to achieve high purity and yield.
Zukünftige Richtungen
There are several potential future directions for the use of (3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide in scientific research. One area of interest is the development of novel therapeutics for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia, that are associated with dysregulation of the NMDA receptor. Additionally, the anti-inflammatory and analgesic effects of this compound may make it a useful candidate for the treatment of chronic pain and neuroinflammatory disorders. Further research is needed to fully elucidate the potential applications of this compound in these areas.
Synthesemethoden
The synthesis of (3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide involves the reaction of piperidine-3-carboxylic acid with N-(3-chloropropyl)acetamide in the presence of a base, followed by the addition of a reducing agent to produce the desired product. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the product can be optimized through various modifications to the reaction conditions.
Eigenschaften
IUPAC Name |
(3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c18-13(17-9-2-1-3-10-17)6-8-16-14(19)12-5-4-7-15-11-12/h12,15H,1-11H2,(H,16,19)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKLDOHIHXMLGU-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCNC(=O)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)CCNC(=O)[C@@H]2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B6631188.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6631191.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631194.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6631200.png)
![4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline](/img/structure/B6631206.png)

![N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine](/img/structure/B6631229.png)
![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)
![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)
![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)
![2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide](/img/structure/B6631251.png)
![N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6631271.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]imidazole](/img/structure/B6631284.png)
